ICI 162,846

Übersicht

Beschreibung

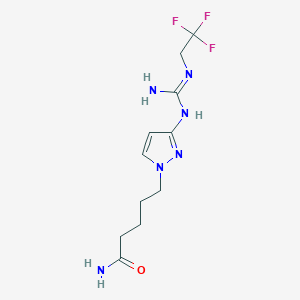

3-((Imino((2,2,2-trifluoroethyl)amino)methyl)amino)-1H-pyrazole-1-pentanamide is a complex organic compound with a unique structure that includes a pyrazole ring and a trifluoroethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Imino((2,2,2-trifluoroethyl)amino)methyl)amino)-1H-pyrazole-1-pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethylamine.

Formation of the Imino Group: The imino group can be formed by reacting the intermediate with formaldehyde and an amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-((Imino((2,2,2-trifluoroethyl)amino)methyl)amino)-1H-pyrazole-1-pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Trifluoroethylamine, formaldehyde, controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-((Imino((2,2,2-trifluoroethyl)amino)methyl)amino)-1H-pyrazole-1-pentanamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of 3-((Imino((2,2,2-trifluoroethyl)amino)methyl)amino)-1H-pyrazole-1-pentanamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to penetrate cell membranes, while the pyrazole ring can interact with enzymes or receptors, modulating their activity. The imino group may also play a role in binding to specific sites on proteins or nucleic acids, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.

2-Aminopyrimidine Derivatives: Studied for their antitrypanosomal and antiplasmodial activities.

3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Explored for its energetic properties.

Uniqueness

3-((Imino((2,2,2-trifluoroethyl)amino)methyl)amino)-1H-pyrazole-1-pentanamide stands out due to its trifluoroethyl group, which imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development and materials science.

Biologische Aktivität

ICI 162,846, also known as N-[1-(4-carboxamidobutyl)-1H-prazol-3-yl]-N'-(2,2,2-trifluoroethyl)guanidine, is a potent histamine H2 receptor antagonist. This compound has been studied for its biological activity in various contexts, particularly its effects on histamine receptors and potential therapeutic applications.

This compound primarily functions as an antagonist at the histamine H2 receptor. The binding affinity of this compound for the H2 receptor has been shown to be significant, making it a valuable tool in pharmacological research. It competes with histamine for binding sites on the receptor, thereby inhibiting the physiological effects mediated by histamine, such as gastric acid secretion and modulation of neurotransmission.

Pharmacological Profile

- Potency : this compound has demonstrated high potency in blocking H2 receptors in various experimental settings. Studies have indicated that it exhibits a competitive antagonistic effect against histamine-induced responses in recombinant systems expressing human H2 receptors .

- Selectivity : The compound's selectivity for the H2 receptor over other histamine receptors (H1 and H3) has been emphasized in several studies, highlighting its utility in distinguishing the roles of different histamine receptors in physiological processes .

Research Findings

In vitro and in vivo studies have provided insights into the biological activity of this compound:

In Vitro Studies

- A study assessing various antagonists revealed that this compound was among the most effective at inhibiting responses mediated by the H2 receptor. It was noted for its "stickiness," indicating a strong binding affinity compared to other antagonists like zolatidine and tiotidine .

- Experimental setups using CHO cells expressing the H2 receptor demonstrated that this compound could effectively inhibit cAMP accumulation induced by histamine, confirming its role as a potent antagonist .

In Vivo Studies

- Research conducted on animal models has shown that administration of this compound leads to significant reductions in gastric acid secretion. This effect is particularly relevant for conditions like peptic ulcers and gastroesophageal reflux disease (GERD), where H2 receptor antagonists are commonly employed .

- Additionally, studies have explored its potential neuroprotective effects through modulation of neurotransmitter release via H2 receptor inhibition in central nervous system pathways .

Data Table: Affinity and Efficacy of this compound Compared to Other Antagonists

| Compound | Receptor Type | Binding Affinity (Ki) | Efficacy (%) |

|---|---|---|---|

| This compound | H2 | Low nanomolar range | High |

| Zolatidine | H2 | Low nanomolar range | Moderate |

| Tiotidine | H2 | Nanomolar range | Moderate |

| Cimetidine | H2 | Low micromolar range | Low |

Case Studies and Applications

- Gastrointestinal Disorders : Clinical applications of this compound have been explored in treating conditions characterized by excessive gastric acid production. Its efficacy in reducing symptoms associated with peptic ulcers has been documented.

- Neurological Research : Investigations into the role of histamine receptors in neurological disorders have highlighted this compound's potential neuroprotective properties. Its ability to modulate neurotransmitter release may provide avenues for therapeutic interventions in conditions like Alzheimer's disease .

- Pharmacological Research : The compound serves as a critical tool for understanding histaminergic signaling pathways. Its use in experimental models aids researchers in delineating the specific roles of H2 receptors across different biological systems.

Eigenschaften

IUPAC Name |

5-[3-[[N'-(2,2,2-trifluoroethyl)carbamimidoyl]amino]pyrazol-1-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N6O/c12-11(13,14)7-17-10(16)18-9-4-6-20(19-9)5-2-1-3-8(15)21/h4,6H,1-3,5,7H2,(H2,15,21)(H3,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCSGJCIESECFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1NC(=NCC(F)(F)F)N)CCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020734 | |

| Record name | 3-((Imino((2,2,2-trifluoroethyl)amino)methyl)amino)1H-pyrazole-1-pentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84545-30-2 | |

| Record name | ICI 162846 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084545302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((Imino((2,2,2-trifluoroethyl)amino)methyl)amino)1H-pyrazole-1-pentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICI-162846 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ96DC9C66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.